molecular formula C14H24BFO3Si B2448834 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid CAS No. 2377606-02-3

4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid

Cat. No. B2448834
CAS RN: 2377606-02-3
M. Wt: 298.24
InChI Key: JMRHRYJWAPXVSN-UHFFFAOYSA-N
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Description

4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is a reactant involved in various chemical reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of tert-butyldimethylsilyl ethers . These ethers are stable to aqueous base but can be converted back to the alcohols under acidic conditions . A specific synthesis procedure involves the reaction of methylsuccinic anhydride with triethylamine and tert-butyldimethylsilyl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular formula of this compound is C12H21BO3Si, with an average mass of 252.190 Da . The structure includes a phenyl ring with a boronic acid group and a tert-butyldimethylsilyloxy group attached .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.19 . It is a solid with a melting point of 194-198°C . It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .

Scientific Research Applications

Polymer Synthesis

  • 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is used in the synthesis of polymers. For instance, Nagai et al. (2002) described the anionic copolymerization of ethylphenylketene with a similar compound, 4-(tert-butyldimethylsilyloxy)benzaldehyde, leading to polyester with silyl protected phenol moiety in the side chain (Nagai, Kuramoto, Sudo, Sanda, & Endo, 2002).

Synthesis of Fluorinated Compounds

  • Pomeisl et al. (2007) utilized ethyl (E)- and (Z)-4-[tert-butyl(dimethyl)silyloxy]-2-fluoro-4-phenylbut-2-enoates, which are structurally related to the compound , in the synthesis of 3-fluorofuran-2(5H)-ones. This demonstrates the compound's utility in creating novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Drug Synthesis

  • The compound has been used in synthesizing pharmaceutical intermediates. For example, Lei (2010) synthesized ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethy]-penem-3-carboxylate, showcasing its role in complex drug synthesis processes (Lei, 2010).

Analytical Chemistry

  • In analytical chemistry, tert-butyldimethylsilyloxy derivatives have been used for profiling methods. Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for simultaneous quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites in urine, indicating the compound's utility in analytical applications (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Chemiluminescence Studies

  • Schaap et al. (1987) explored the chemiluminescence from tert-butyldimethylsilyloxy-substituted dioxetanes, demonstrating the compound's relevance in studying light-emitting reactions (Schaap, Chen, Handley, Desilva, & Giri, 1987).

Protection of Functional Groups

  • The compound plays a role in protecting functional groups in chemical syntheses. Gerstenberger and Konopelski (2005) investigated a new protection group for phenols, showcasing the compound's utility in protecting sensitive functional groups during complex chemical reactions (Gerstenberger & Konopelski, 2005).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, similar compounds, such as tert-butyldimethylsilyloxyacetaldehyde, have hazard statements including H226 - H315 - H319 - H335 . This suggests that the compound may be flammable and cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-7,10,17-18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRHRYJWAPXVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CCO[Si](C)(C)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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